molecular formula C16H18 B029632 1-Cyclohexylnaphthalene CAS No. 3042-69-1

1-Cyclohexylnaphthalene

Cat. No. B029632
CAS RN: 3042-69-1
M. Wt: 210.31 g/mol
InChI Key: RAYZALBEMJMGEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-arylnaphthalenes, including 1-Cyclohexylnaphthalene, involves several methodologies. Notable among them is the gold-catalyzed one-pot sequential epoxide to carbonyl rearrangement and cyclization with arylalkynes, as explored by Gudla and Balamurugan (2013) (Gudla & Balamurugan, 2013). Another approach involves the gold-catalyzed cycloisomerization and Diels-Alder reaction, as demonstrated by Yan et al. (2015) (Yan et al., 2015). These methods highlight the complexity and innovation in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of 1-Cyclohexylnaphthalene is characterized by the fusion of a cyclohexyl group with a naphthalene system. This structure imparts unique physical and chemical properties to the compound. The specific arrangement of atoms and bonds significantly influences its reactivity and interactions with other chemicals.

Chemical Reactions and Properties

1-Cyclohexylnaphthalene undergoes various chemical reactions due to its unique structure. For instance, the photochemical reactions of 1-cyanonaphthalene with indene in different solvents have been studied, providing insights into the reactivity of similar naphthalene derivatives (Yasuda, Pac, & Sakurai, 1980). The electron-rich nature of the compound facilitates diverse reactions, making it a valuable compound in organic synthesis.

Scientific Research Applications

  • It is used to study the mechanism of internal fluorescence quenching of 1-aminonaphthalene derivatives in nonpolar media, as described by Suzuki, Tanabe, Tobita, and Shizuka (1997) in the "Journal of Physical Chemistry A" (Suzuki et al., 1997).

  • Merchant and Waghulde (1987) reported its use in the preparation of hexahydrobenzofluoren-11-ones and tetrahydropentalenonaphthalen-10(H)-ones in the "Proceedings of the Indian Academy of Sciences - Chemical Sciences" (Merchant & Waghulde, 1987).

  • It serves as a precursor to stacked trinuclear complexes, such as FeCo+Fe and FeTi(Cl2)-Fe triads, according to Hudson, Foxman, and Rosenblum (2000) in "Organometallics" (Hudson, Foxman & Rosenblum, 2000).

  • Hamura, Miyamoto, Matsumoto, and Suzuki (2002) highlighted its utility in synthesizing various 1-arylnaphthalene derivatives via a two-step process, as stated in "Organic Letters" (Hamura et al., 2002).

  • Šket, Zupan, and Pollak (1976) found it useful in photochemistry to form compounds like phthalimide, maleic anhydride, and benzoquinone-like cycloadducts, as documented in the "Journal of Heterocyclic Chemistry" (Šket, Zupan & Pollak, 1976).

  • Its use in producing -Arene--cyclopentadienyliron cations is discussed by Sutherland, Chen, Pannekoek, and Lee (1976) in the "Journal of Organometallic Chemistry" (Sutherland et al., 1976).

  • The conversion of 1-methylnaphthalene into cyclohexane, for producing high cetane diesel fuels, is explored by Arribas and Martínez (2000) in "Studies in Surface Science and Catalysis" (Arribas & Martínez, 2000).

  • Yasuda, Pac, and Sakurai (1980) used 1-cyanonaphthalene in photochemical reactions to form compounds like 2-methoxyindan and 2,2′-dimethoxy-1,1′-biindanyl, as detailed in the "Bulletin of the Chemical Society of Japan" (Yasuda, Pac & Sakurai, 1980).

  • Turro and Lee (1980) found 1-cyanonaphthalene excimer formation useful for determining the Kraft point of SDS solutions, as shown in "Photochemistry and Photobiology" (Turro & Lee, 1980).

  • Tumambac and Wolf (2005) used chiral fluorescence analysis with 1,8-dipyridylnaphthalene N,N'-dioxide for real-time analysis of the enantiomeric composition of chiral compounds and high-throughput screening of asymmetric reactions, as published in "Organic Letters" (Tumambac & Wolf, 2005).

properties

IUPAC Name

1-cyclohexylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h4-6,9-13H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYZALBEMJMGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00184511
Record name 1-Cyclohexylnaphthalene
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Cyclohexylnaphthalene

CAS RN

3042-69-1
Record name 1-Cyclohexylnaphthalene
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Record name 1-Cyclohexylnaphthalene
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Record name Naphthalene, 1-cyclohexyl-
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Record name 1-Cyclohexylnaphthalene
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Record name 1-CYCLOHEXYLNAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
JW Cook, CA Lawrence - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
… it was anticipated that 1-cyclohexylnaphthalene would be … an alternative route to 1-cyclohexylnaphthalene was sought in … , which was dehydrogenated to 1-cyclohexylnaphthalene. A by-…
Number of citations: 15 pubs.rsc.org
AR Katritzky, RA Barcock, M Balasubramanian… - Energy & …, 1994 - ACS Publications
… Cyclohexylbenzene and 1-cyclohexylnaphthalene showed similar trends in reaction in all media, as did hexylbenzene and 1-decylnaph-thalene. The conversion rates for the n-alkyl-…
Number of citations: 40 pubs.acs.org
CD Gutsche, NN Saha, HE Johnson - Journal of the American …, 1957 - ACS Publications
… , 2-cyclohexyltetralin, 1-cyclohexylnaphthalene, 2-cyclohexylnaphthalene and other … infrared spectra of distillation fractions 18-22 indicated that 1-cyclohexylnaphthalene was …
Number of citations: 6 pubs.acs.org
NG Rule, WJ Hickinbottom - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… Preparation of 1-Cyclohexylnaphthalene.-Boron trifluoride was passed into a suspension of … Instead it proved to be a convenient source of 1-cyclohexylnaphthalene. For this purpose, …
Number of citations: 2 pubs.rsc.org
CF Koelsch - Journal of the American Chemical Society, 1957 - ACS Publications
… of 2-( 7-phenylpropyl) -cycloheptanone has been found to give, instead of the expected olefin la, a mixture containing 1 -cyclohexyltetralin, 2-cyclohexyltetralin, 1-cyclohexylnaphthalene…
Number of citations: 158 pubs.acs.org
M Orchin, L Reggel - Journal of the American Chemical Society, 1947 - ACS Publications
… The formation of 1-cyclohexylnaphthalene can also be avoided by vapor-phase … give the melting points of the picrate and j-trinitrobenzene complex of 1-cyclohexylnaphthalene as 122-…
Number of citations: 39 pubs.acs.org
RA Friedel, M Orchin, L Reggel - Journal of the American …, 1948 - ACS Publications
Introduction The aromatic cyclodehydrogenation studies being conducted in this Laboratory have provided a series of compounds that exhibit interesting re-lationships between …
Number of citations: 112 pubs.acs.org
AR Katritzky, RA Barcock, M Balasubramanian… - Energy & …, 1994 - ACS Publications
… The intermediacy of radicals is demonstrated by the formation of cyclohexyl radicals to give 1-cyclohexylnaphthalene (49, 1.5%). In water for 7 min, a 78.1% conversion was seen, and , '-…
Number of citations: 73 pubs.acs.org
LH Klemm, R Mann - The Journal of Organic Chemistry, 1964 - ACS Publications
… Values are nearly identical for the conjugated and unconjugated pair of 2-cyclopentenylnaphthalenes II and X (runs 32 and 42), as well as for (runs 44 and 46) 1-cyclohexylnaphthalene …
Number of citations: 2 pubs.acs.org
E Campaigne, RF Weddleton - Journal of heterocyclic …, 1986 - Wiley Online Library
… This same bathochromic shift of 5 mp is observed in comparing the spectra of naphthalene and 1-cyclohexylnaphthalene [9]. The spectra of naphtho[1,2-b]benzofuran and 5 are …
Number of citations: 2 onlinelibrary.wiley.com

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